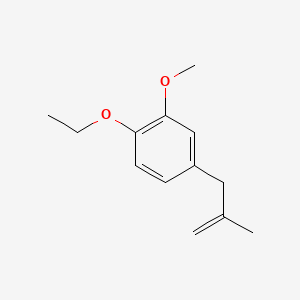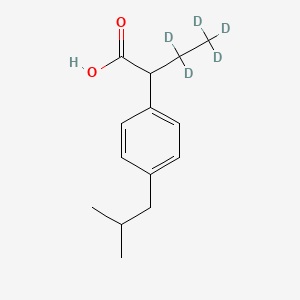
Hydroxymethyl Tolperisone-d10 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethyl Tolperisone-d10 Hydrochloride is the deuterium labeled version of Hydroxymethyl Tolperisone Hydrochloride . It is used for research purposes and is not sold to patients . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of this compound is C16H14D10ClNO2 . The molecular weight is 307.88 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 307.88 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.Mechanism of Action
While the exact mechanism of action for Hydroxymethyl Tolperisone-d10 Hydrochloride is not fully understood, it is known that Tolperisone, the parent compound, works by blocking sodium and calcium channels. It has a high affinity for nervous system tissue, reaching highest concentrations in the brain stem, spinal cord, and peripheral nerves .
Safety and Hazards
Hydroxymethyl Tolperisone-d10 Hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid prolonged or repeated exposure . In case of skin contact, it is advised to immediately wash with water and soap and rinse thoroughly .
Future Directions
As Hydroxymethyl Tolperisone-d10 Hydrochloride is a deuterium-labeled compound, it is primarily used for research purposes . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that future research could focus on exploring these effects further, potentially leading to advancements in drug development and understanding of drug metabolism.
Properties
CAS No. |
1346605-29-5 |
|---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
307.884 |
IUPAC Name |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-[4-(hydroxymethyl)phenyl]-2-methylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15;/h5-8,13,18H,2-4,9-12H2,1H3;1H/i2D2,3D2,4D2,9D2,10D2; |
InChI Key |
YIUNODKPGACPCZ-GUIXEBJPSA-N |
SMILES |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)CO.Cl |
Synonyms |
1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-(1-piperidinyl-d10)-1-propanone Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B583775.png)


![(3R,4S,5S,6R)-6-[dideuterio(hydroxy)(113C)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583779.png)
![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)
![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)

![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)
![DL-[1,2-13C2]glyceraldehyde](/img/structure/B583790.png)
![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)
![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)

